Dihydrotestosterone

Description

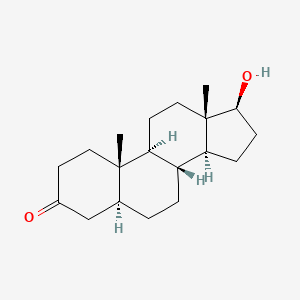

Structure

3D Structure

Propriétés

IUPAC Name |

(5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12,14-17,21H,3-11H2,1-2H3/t12-,14-,15-,16-,17-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVKAWKQGWWIWPM-ABEVXSGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30O2 | |

| Record name | dihydrotestosterone | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dihydrotestosterone | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9022364 | |

| Record name | 5alpha-Dihydrotestosterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Dihydrotestosterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002961 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

525 mg/mL at 25 °C | |

| Record name | Stanolone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02901 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dihydrotestosterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002961 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

521-18-6 | |

| Record name | Dihydrotestosterone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=521-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydrotestosterone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000521186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stanolone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02901 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | STANOLONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10972 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5alpha-Dihydrotestosterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Androstanolone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.554 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANDROSTANOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08J2K08A3Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dihydrotestosterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002961 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

181 °C | |

| Record name | Stanolone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02901 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dihydrotestosterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002961 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Metabolism of Dihydrotestosterone

Canonical Pathway of DHT Synthesis from Testosterone (B1683101)

The primary and most well-understood pathway for DHT synthesis involves the conversion of testosterone. This reaction is catalyzed by the enzyme 5α-reductase wikipedia.orgnih.govwikipedia.org. In this canonical pathway, 5α-reductase reduces the Δ4,5 double bond of testosterone, resulting in the formation of DHT wikipedia.org. This process predominantly occurs in peripheral tissues where DHT exerts its effects nih.gov.

Role of 5α-Reductase Enzyme (SRD5A) Isoforms

The conversion of testosterone to DHT is mediated by a family of enzymes known as steroid 5α-reductases (SRD5A) mdpi.comnih.gov. There are three main isoforms: SRD5A1 (Type 1), SRD5A2 (Type 2), and SRD5A3 (Type 3) wikipedia.orgmdpi.com. These isoforms are encoded by separate genes (SRD5A1, SRD5A2, and SRD5A3, respectively) and exhibit variations in their biochemical properties, tissue distribution, and sensitivity to inhibitors mdpi.com. SRD5A enzymes are NADPH-dependent and catalyze the reduction of 4-ene-3-keto steroids into their more active 5α-reduced derivatives, including the conversion of testosterone to DHT mdpi.com.

5α-Reductase Type 1 (SRD5A1) Expression and Activity

SRD5A1 is encoded by the SRD5A1 gene mdpi.comwikipedia.org. This isoform is expressed in various tissues, including the liver and skin wikipedia.orgfrontiersin.org. It is acknowledged as a polyprenol reductase and plays a role in regulating steroid metabolism and sex hormone levels frontiersin.org. SRD5A1 can convert testosterone into DHT, as well as progesterone (B1679170) or corticosterone (B1669441) into their corresponding 5α-3-oxosteroids genecards.org. Studies have indicated that SRD5A1 expression can be influenced by factors such as insulin (B600854) oup.com. In certain conditions, like castration-resistant prostate cancer, SRD5A1 expression can increase and become the predominant isoform wikipedia.orgoup.com.

Here is a summary of SRD5A1 characteristics:

| Characteristic | Description |

| Gene | SRD5A1 mdpi.comwikipedia.org |

| Tissue Expression | Liver, Skin, Esophagus, and others wikipedia.orgwikipedia.orgfrontiersin.org |

| Substrates | Testosterone, Progesterone, Corticosterone genecards.org |

| Cofactor | NADPH mdpi.com |

| Associated Conditions | Benign Prostatic Hyperplasia, Prostate Cancer, Polycystic Ovary Syndrome wikipedia.orgnih.gov |

5α-Reductase Type 2 (SRD5A2) Expression and Activity

SRD5A2 is encoded by the SRD5A2 gene and is considered a more biologically important isoenzyme compared to SRD5A1 wikipedia.orgmdpi.com. It is a microsomal protein highly expressed in androgen-sensitive tissues, including the prostate gland, seminal vesicles, epididymides, skin, hair follicles, and liver wikipedia.orgwikipedia.org. SRD5A2 is particularly crucial for the local conversion of testosterone to DHT in these tissues nih.govmdpi.com. The enzyme is active at an acidic pH and is sensitive to inhibitors like finasteride (B1672673) wikipedia.orgbioscientifica.com. SRD5A2 plays a vital role in male sexual differentiation during embryonic development nih.govwikipedia.org. While SRD5A2 is the predominant isoform in the normal prostate, its expression may decrease in conditions like prostate cancer, while SRD5A1 expression increases oup.com.

Here is a summary of SRD5A2 characteristics:

| Characteristic | Description |

| Gene | SRD5A2 wikipedia.orgmdpi.comwikipedia.org |

| Tissue Expression | Prostate gland, Seminal Vesicles, Epididymides, Skin, Hair Follicles, Liver wikipedia.orgwikipedia.org |

| Substrate | Testosterone wikipedia.org |

| Cofactor | NADPH mdpi.com |

| Optimal pH | Acidic wikipedia.org |

| Associated Conditions | 5α-Reductase Deficiency, Benign Prostatic Hyperplasia, Prostate Cancer nih.govcancerindex.orgnih.gov |

5α-Reductase Type 3 (SRD5A3) Expression and Activity

SRD5A3 is the third isoform of 5α-reductase, encoded by the SRD5A3 gene wikipedia.orgmdpi.comwikipedia.org. While SRD5A1 and SRD5A2 are well-characterized for their role in testosterone metabolism, SRD5A3 is also involved in other processes, notably protein N-glycosylation mdpi.commedlineplus.gov. SRD5A3 converts polyprenol into dolichol, a crucial step in the production of dolichol phosphate, which is essential for glycosylation medlineplus.gov. Although SRD5A3 has been reported to have slight or no potential to catalyze steroid substrates compared to the other isoforms, it is considered one of the three forms of 5α-reductase mdpi.comwikipedia.org. SRD5A3 is expressed in various tissues, including the gonad wikipedia.org. High SRD5A3 expression has been observed in certain cancers plos.orgnih.gov.

Here is a summary of SRD5A3 characteristics:

| Characteristic | Description |

| Gene | SRD5A3 wikipedia.orgmdpi.comwikipedia.org |

| Tissue Expression | Gonad, Palpebral conjunctiva, Gallbladder, and others wikipedia.org |

| Primary Activity | Converts polyprenol to dolichol (involved in glycosylation) medlineplus.gov |

| Steroid Catalytic Role | Slight or no potential compared to SRD5A1/2 mdpi.com |

| Associated Conditions | Congenital Disorder of Glycosylation Iq, Kahrizi Syndrome, certain cancers medlineplus.govplos.orgnih.gov |

Tissue-Specific Conversion of Testosterone to DHT

The conversion of testosterone to DHT is a tissue-specific process, primarily occurring in target tissues where DHT is required for biological action nih.govimmunotech.cz. Tissues with high 5α-reductase activity, particularly SRD5A2, are major sites of this conversion wikipedia.orgmdpi.com. These include the prostate gland, seminal vesicles, epididymides, skin (especially genital skin and hair follicles), and liver wikipedia.orgimmunotech.cz. While testosterone is the abundant androgen in the blood, DHT is the principal androgen within the prostate gland, present at significantly higher concentrations than testosterone due to local conversion wikipedia.orgurotoday.com. This local synthesis makes DHT primarily a paracrine hormone nih.gov. The rate of conversion can vary among individuals due to genetic polymorphisms in SRD5A genes and other factors influencing enzyme activity nih.gov.

Alternative ("Backdoor") Pathways of DHT Synthesis

In addition to the canonical pathway from testosterone, DHT can also be synthesized through alternative or "backdoor" pathways wikipedia.orgplos.orgnih.gov. These pathways bypass testosterone as an intermediate wikipedia.orgnih.govresearchgate.net. The backdoor pathway starts with 21-carbon (C21) steroids, such as progesterone or 17α-hydroxyprogesterone, and involves a 5α-reduction step early in the pathway wikipedia.orgresearchgate.net. This is a key distinction from the canonical pathway where 5α-reduction of testosterone is the final step in DHT synthesis wikipedia.org.

In the backdoor pathway, progesterone can be converted to 5α-dihydroprogesterone (5α-DHP) by 5α-reductase (including SRD5A1), which is then further metabolized researchgate.net. Similarly, 17α-hydroxyprogesterone can be converted to 5α-17-hydroxy DHP researchgate.net. These intermediates are then processed through a series of enzymatic reactions, potentially involving enzymes like 3α-hydroxysteroid dehydrogenase (AKR1C2 or AKR1C4) and 17β-hydroxysteroid dehydrogenase type 5 (HSD17B5) or type 6 (HSD17B6), ultimately leading to the production of androsterone (B159326) and subsequently androstanediol, which is then converted to DHT researchgate.net. This pathway is particularly important during early male sexual development in the fetus, contributing significantly to the levels of DHT required for the proper differentiation of male external genitalia wikipedia.orgnih.gov. The backdoor pathway can produce physiologically significant androgens under normal conditions, especially when the conventional pathway might be insufficient wikipedia.org.

Here is a simplified representation of the key initial steps in the backdoor pathway:

| Substrate | Enzyme | Product |

| Progesterone | 5α-Reductase | 5α-Dihydroprogesterone |

| 17α-Hydroxyprogesterone | 5α-Reductase | 5α-17-Hydroxyprogesterone |

Bypassing Conventional Androgen Intermediates

The backdoor pathway distinguishes itself from the conventional pathway by producing androgens from 21-carbon (C21) steroids without necessarily involving testosterone and androstenedione (B190577) as intermediates. wikipedia.org While the classical pathway proceeds through androstenedione and testosterone before 5α-reduction to DHT, the backdoor pathway initiates with 5α-reduction of C21 precursors. wikipedia.orgnih.gov

Conversion of C21 Pregnanes to C19 Androstanes

A key feature of the backdoor pathway is the conversion of 21-carbon (C21) pregnanes into 19-carbon (C19) androstanes. wikipedia.orgwikipedia.org This process involves the 17,20-lyase activity of the enzyme CYP17A1, which cleaves the side-chain from the C21 steroid nucleus, resulting in the formation of C19 steroids (androstanes or androgens). oup.comwikimedia.org In the backdoor pathway starting from 17α-hydroxyprogesterone, this conversion occurs after initial 5α-reduction and 3α-reduction steps. wikimedia.org

Role of 3α-Oxidation of 5α-Androstane-3α,17β-diol

In the backdoor pathway, 5α-androstane-3α,17β-diol (also known as 3α-androstanediol or adiol) serves as a precursor that undergoes 3α-oxidation to form DHT. wikipedia.orgbioscientifica.com This step is catalyzed by enzymes with 3α-hydroxysteroid oxidase activity, such as AKR1C2, HSD17B6, HSD17B10, RDH16, RDH5, and DHRS9. wikimedia.org This is in contrast to the classical pathway where 5α-reduction of testosterone is the final step in DHT synthesis. wikipedia.org

5α-dione Pathway in DHT Production

Another alternative route to DHT synthesis is the 5α-androstanedione (5α-dione) pathway. wikipedia.orgijbs.com In this pathway, androstenedione is converted by 5α-reductase (particularly SRD5A1) to 5α-androstanedione, which is then converted to DHT by enzymes like AKR1C3 or HSD17B3. ijbs.comoncotarget.com Research suggests that in certain contexts, such as castration-resistant prostate cancer (CRPC), the 5α-dione pathway can be a dominant route for DHT synthesis, bypassing testosterone as an intermediate. nih.govnih.govpnas.org

Enzymatic Regulation in Backdoor Pathways

Several enzymes play crucial roles in regulating the backdoor pathways. These include 5α-reductases (SRD5A1, SRD5A2), CYP17A1, 3β-hydroxysteroid dehydrogenase (HSD3B), 17β-hydroxysteroid dehydrogenase (HSD17B), and aldo-keto reductases (AKR1C enzymes, particularly AKR1C2, AKR1C3, and AKR1C4). oup.comwikimedia.orgijbs.comresearchgate.net The specific enzymes involved and their relative activities can vary depending on the tissue and physiological context. For instance, SRD5A1 is implicated in the 5α-reduction of C21 precursors and androstenedione in the backdoor pathways. nih.govresearchgate.net AKR1C2 and AKR1C4 are involved in the 3α-reduction of 5α-reduced C21 steroids, while AKR1C3 can convert 5α-androstanedione to DHT. wikimedia.orgoncotarget.com The expression and activity of these enzymes are subject to complex regulation, including by the androgen receptor itself. oup.com

Clinical Significance of Backdoor Pathways

The backdoor pathways have significant clinical implications, particularly in the context of sexual development and certain hyperandrogenic disorders. wikipedia.orgbioscientifica.com During normal prenatal male development, the backdoor pathway contributes critically to the timely and appropriate virilization of the external genitalia. wikipedia.orgnih.gov In conditions like congenital adrenal hyperplasia (CAH) due to deficiencies in enzymes such as 21-hydroxylase or cytochrome P450 oxidoreductase, elevated levels of precursor steroids like 17α-hydroxyprogesterone can be shunted into the backdoor pathway, leading to increased DHT production and associated symptoms of hyperandrogenism, even in females. wikipedia.orgoup.come-apem.org The backdoor pathway also appears to play a role in the pathogenesis of conditions like polycystic ovarian syndrome (PCOS) and castration-resistant prostate cancer. wikipedia.orgresearchgate.netbioscientifica.comnih.gov Understanding these alternative routes is crucial for accurate diagnosis and the development of targeted therapies for androgen-related disorders. wikipedia.orgoncotarget.com

Metabolism and Inactivation of DHT

Dihydrotestosterone undergoes metabolism and inactivation in various tissues, including the liver, skin, and androgen-sensitive tissues. wikipedia.orgnih.gov The primary route of inactivation involves the reduction of the 3-keto group by 3α-hydroxysteroid dehydrogenase (3α-HSD) and 3β-hydroxysteroid dehydrogenase (3β-HSD), converting DHT into 5α-androstane-3α,17β-diol (3α-androstanediol) and 5α-androstane-3β,17β-diol (3β-androstanediol), respectively. wikipedia.orgnih.govoup.com These metabolites have significantly weaker androgenic activity compared to DHT. wikipedia.org

Enzymatic Deactivation Pathways

DHT is extensively metabolized into less active or inactive steroids, primarily in the liver and extrahepatic tissues like the skin. wikipedia.orgnih.govoup.com This metabolic inactivation is crucial for regulating local DHT concentrations and protecting tissues from excessive androgenic stimulation. nih.gov

Role of 3α- and 3β-Hydroxysteroid Dehydrogenases (HSDs)

The initial steps in DHT inactivation are largely catalyzed by 3α-hydroxysteroid dehydrogenase (3α-HSD) and 3β-hydroxysteroid dehydrogenase (3β-HSD). wikipedia.orgnih.govoup.com These enzymes reduce DHT to 5α-androstane-3α,17β-diol (3α-androstanediol) and 5α-androstane-3β,17β-diol (3β-androstanediol), respectively. wikipedia.orgoup.com

3α-Hydroxysteroid Dehydrogenase (3α-HSD): This enzyme catalyzes the reversible reduction of DHT to 3α-androstanediol. oup.comnih.gov In the human liver, 3α-HSD activity is found in both microsomal and cytosolic fractions, with higher activity in the microsomal fraction. oup.comnih.gov The rate of DHT reduction by 3α-HSD in the liver is approximately twice the rate of 3α-androstanediol oxidation back to DHT. oup.comnih.gov While 3α-androstanediol has some androgenic activity in certain tissues, it is generally considered a weak androgen compared to DHT. wikipedia.org There are different isoforms of 3α-HSD, including AKR1C2 and AKR1C3, which can have varying effects on DHT metabolism depending on the isoform and cellular environment. perfecthairhealth.comdrugbank.com AKR1C2, for instance, can reduce DHT but may also convert 3α-androstanediol back to DHT in vitro depending on the NAD+/NADPH ratio. perfecthairhealth.comdrugbank.com

3β-Hydroxysteroid Dehydrogenase (3β-HSD): This enzyme reduces DHT to 3β-androstanediol. oup.compnas.org In the human liver, 3β-HSD is primarily located in the microsomal fraction. oup.comnih.gov The rate of DHT reduction by 3β-HSD in the liver is about three times higher than the rate of 3β-androstanediol oxidation to DHT. oup.comnih.gov Compared to 3α-HSD, the rate of DHT reduction by 3β-HSD in the liver is approximately three-fold lower. oup.comnih.gov 3β-androstanediol is a metabolite of DHT and a high-affinity ligand and agonist of estrogen receptor beta (ERβ). pnas.org

The relative activities of 3α-HSD and 3β-HSD are important in determining the intracellular levels of DHT. oup.com

Conjugation by Uridine 5′-diphospho (UDP)-glucuronyltransferase (UGT)

Following reduction by HSDs, DHT and its metabolites, such as 3α-androstanediol and androsterone, are primarily inactivated through conjugation with glucuronic acid, a process catalyzed by UDP-glucuronosyltransferases (UGTs). wikipedia.orgnih.govresearchgate.net This glucuronidation significantly increases the water solubility of these steroids, facilitating their excretion in urine and bile. nih.govresearchgate.net

UGT enzymes, particularly those in the UGT2B subfamily, play a major role in androgen conjugation. nih.govresearchgate.netnih.gov UGT2B7, UGT2B15, and UGT2B17 have significant capacity to conjugate androgens like DHT and its metabolites and are found in androgen-sensitive tissues as well as the liver and skin. nih.govresearchgate.netnih.gov UGT2B15 and UGT2B17 are expressed in the human prostate, with UGT2B15 localized in luminal cells and UGT2B17 in basal cells. researchgate.netnih.gov This conjugation by UGTs represents a major irreversible step in androgen metabolism, helping to regulate local androgen levels. nih.govresearchgate.net UGT1A8, a gastrointestinal UGT, has also been shown to glucuronidate DHT, producing both a monoglucuronide and a diglucuronide. uniprot.orgnih.gov

Tissue-Specific Metabolism and Circulating Metabolites

DHT metabolism exhibits tissue specificity due to the differential expression and activity of metabolizing enzymes like 5α-reductase, HSDs, and UGTs. nih.govoup.com For instance, tissues with high 5α-reductase expression, such as the prostate, can have local DHT concentrations significantly higher than circulating levels. wikipedia.org

In the prostate, DHT is primarily converted to 3α-androstanediol and androsterone, which have lower affinity for the androgen receptor. nih.gov These metabolites are then extensively glucuronidated by UGT2B15 and UGT2B17 before being released into circulation. nih.govunisa.edu.au

In the liver, DHT is inactivated into 3α-androstanediol and 3β-androstanediol by 3α-HSD and 3β-HSD, respectively. wikipedia.org These are subsequently converted to androsterone and epiandrosterone, which are then conjugated (glucuronidated and/or sulfated) and excreted. wikipedia.org

Circulating levels of DHT are considerably lower than those of testosterone. wikipedia.org The major circulating metabolites of DHT that are excreted in urine are conjugates of 3α-androstanediol and androsterone, particularly their glucuronides. wikipedia.orgnih.govresearchgate.netwikipedia.org High concentrations of androsterone glucuronide and 3α-androstanediol glucuronide are present in circulation and urine, and their serum levels can reflect androgen metabolism in various tissues, including the liver and androgen target tissues. researchgate.netwikipedia.org

Data on the relative activities of key enzymes in human liver highlight the importance of specific pathways:

| Enzyme Activity Comparison (Human Liver) | Ratio | Reference |

| Microsomal vs. Cytosolic 3α-HSD | Microsomal 12x higher | oup.comnih.gov |

| DHT Reduction by 3α-HSD vs. 3αDIOL Oxidation | Reduction 2x higher | oup.comnih.gov |

| DHT Reduction by 3β-HSD vs. 3βDIOL Oxidation | Reduction 3x higher | oup.comnih.gov |

| DHT Reduction by 3α-HSD vs. 3β-HSD | 3α-HSD 3x higher | oup.comnih.gov |

Impact of Impaired DHT Catabolism in Pathological States

Impaired catabolism (breakdown) of DHT can lead to elevated tissue levels of this potent androgen, contributing to the development or progression of various pathological conditions. oup.comresearchgate.net

In benign prostatic hyperplasia (BPH), there is often an increase in local DHT concentration. nih.govnih.gov This can be attributed, in part, to changes in androgen metabolism within the prostate tissue. Studies have shown increased 5α-reductase activity (which produces DHT) and decreased activity of enzymes that remove DHT, such as 3α- and 3β-HSD, in hyperplastic prostate tissue. nih.gov This metabolic shift favors the accumulation of DHT. nih.gov

Similarly, altered DHT metabolism has been implicated in hirsutism (excessive hair growth) in women. Reduced expression and activity of AKR1C2 (a 3α-HSD isoform) in the genital skin of hirsute women have been observed, leading to decreased DHT metabolism and elevated local DHT levels. researchgate.netmedscape.com This diminished catabolism of DHT is thought to play a significant role in the pathogenesis of hirsutism. researchgate.net

Polymorphisms in genes encoding androgen-metabolizing enzymes, such as UGT2B15 and SRD5A2, can also affect DHT levels and potentially influence disease risk. nih.gov For example, certain polymorphisms in UGT2B15, which is highly effective at conjugating DHT and its metabolites, have been hypothesized to protect prostate tissue from high DHT concentrations and thus lower prostate cancer risk. nih.gov Conversely, increased prostate cancer risk has been associated with a UGT2B17 deletion polymorphism in some populations. nih.gov Upregulation of 5α-reductase isoforms, including SRD5A1 and SRD5A3, has also been observed in prostate cancer, contributing to increased DHT production. nih.govnih.gov

The conjugating activity of UGT enzymes in androgen target tissues is considered a mechanism for modulating steroid action and protecting tissues from potentially deleterious high concentrations of androgens. researchgate.netnih.gov Impaired UGT activity can lead to increased local androgen signaling. nih.govunisa.edu.au

Mechanism of Action and Receptor Interactions

Androgen Receptor (AR) Binding and Activation by DHT

DHT is recognized as the most potent known endogenous ligand for the AR wikipedia.org. Its interaction with the receptor initiates a cascade of events crucial for androgen signaling.

Affinity and Dissociation Rates Compared to Testosterone (B1683101)

DHT exhibits a significantly higher binding affinity for the AR compared to testosterone. Research indicates that DHT's affinity for the human AR is approximately 2- to 3-fold higher than that of testosterone, with reported relative binding affinities for DHT being roughly 4 times that of testosterone wikipedia.orgoup.comnih.govsynabs.be. Furthermore, the dissociation rate of DHT from the AR is considerably slower than that of testosterone, being about 5-fold slower wikipedia.orgnih.govnih.gov. This higher affinity and slower dissociation rate contribute significantly to DHT's greater potency as an androgen receptor agonist oup.comnih.gov.

The differences in binding kinetics between DHT and testosterone are summarized in the table below:

| Ligand | Androgen Receptor Affinity (Relative to Testosterone) | Dissociation Rate from AR (Compared to Testosterone) |

| Testosterone | 1x | Faster (5-fold) |

| Dihydrotestosterone | 2-4x higher | Slower (3-5 times) |

Note: Affinity values can vary depending on the specific assay and conditions used. wikipedia.orgoup.comnih.govsynabs.be

AR Transformation to DNA-Binding State

Binding of DHT to the AR induces a conformational change in the receptor. This transformation is essential for the receptor to transition to a DNA-binding state oup.comsynabs.be. The process involves the dissociation of chaperone protein complexes, such as heat shock proteins, from the AR in the cytoplasm wikipedia.orgnih.gov. This dissociation and conformational change facilitate the translocation of the AR-DHT complex into the nucleus wikipedia.orgnih.gov. Studies have shown that this transformation can occur at low temperatures but is accelerated by warming, leading to efficient binding of the AR-DHT complex to DNA nih.govoup.com.

Upregulation of AR Synthesis and Reduction of AR Turnover

DHT has been shown to influence the levels of AR protein within cells. High levels of DHT can increase cellular AR protein levels by enhancing the rates of synthesis and reducing turnover oup.comjci.org. Ligand binding, particularly by DHT, appears to stabilize the AR protein, prolonging its half-life by reducing its degradation oup.comoup.com. This stabilization and reduced turnover, coupled with enhanced nuclear localization of the ligand-bound AR, contribute to increased AR protein abundance oup.com. Studies have indicated that nuclear retention of ligand-bound AR may sequester it from degradation pathways in the cytoplasm oup.com.

Genomic Mechanisms of DHT Action

The primary mechanism by which DHT exerts its effects is through genomic signaling, which involves the direct regulation of gene transcription.

Regulation of Target Gene Transcription

Following binding to DHT, transformation, and nuclear translocation, the AR-DHT complex functions as a ligand-inducible transcription factor wikipedia.orgoup.com. The dimeric AR complex binds to specific DNA sequences known as androgen response elements (AREs) located in the regulatory regions of target genes wikipedia.orgnih.govnih.gov. Binding to AREs allows the AR to recruit coregulators, which are essential for modulating the transcription of these target genes oup.comoup.com. This process ultimately leads to changes in the synthesis of specific proteins, mediating the androgenic effects observed in target cells news-medical.net. The genomic action of androgens, including DHT, is a well-characterized mechanism crucial for male sexual differentiation and the development and maintenance of male reproductive tissues and secondary sexual characteristics wikipedia.orgnews-medical.net.

Interaction with Other Receptors and Signaling Pathways

Beyond the classical AR and proposed novel membrane ARs, DHT has also been shown to interact with other receptors and influence additional signaling pathways.

G Protein-Coupled Receptor (GPR133) Activation

Recent research has identified GPR133, an adhesion G protein-coupled receptor, as a novel receptor activated by 5α-dihydrotestosterone (5α-DHT). wikipedia.orgthemunicheye.comidw-online.dewikipedia.orgidw-online.demyscience.org This discovery highlights a new mechanism by which DHT can exert its effects, particularly in tissues like skeletal muscle. themunicheye.comidw-online.demyscience.org

Activation of GPR133 by DHT has been shown to increase intracellular cyclic AMP (cAMP) levels in muscle cells. wikipedia.orgwikipedia.org This signaling cascade can lead to enhanced contractile force in skeletal muscles. themunicheye.comidw-online.de This finding suggests that GPR133 acts as a membrane receptor for androgens, mediating rapid signaling events distinct from the classical nuclear AR pathway. wikipedia.orgwikipedia.org

Wnt/β-Catenin Signaling Pathway

DHT has been shown to interact with and modulate the Wnt/β-Catenin signaling pathway, a pathway crucial for various developmental processes, including hair follicle growth and cycling. frontiersin.orgresearchgate.netmdpi.comnih.govresearchgate.netresearchgate.net The interaction between DHT and the Wnt/β-Catenin pathway appears to be complex and can be concentration-dependent. frontiersin.orgnih.govresearchgate.net

Research indicates that there is crosstalk between androgen signaling and the Wnt/β-Catenin pathway. frontiersin.orgresearchgate.netnih.govresearchgate.netresearchgate.net The androgen-AR complex can influence key components of the Wnt/β-Catenin pathway, such as GSK-3β and β-catenin. frontiersin.orgresearchgate.netnih.govresearchgate.net For instance, in some contexts, the DHT-AR complex can inhibit the dephosphorylation of GSK-3β, leading to the degradation of β-catenin. researchgate.net Conversely, certain concentrations of DHT have been observed to increase the nuclear expression of β-catenin, suggesting activation of the pathway. frontiersin.orgnih.gov

The effects of DHT on the Wnt/β-Catenin pathway can have significant biological outcomes, such as influencing hair follicle growth. frontiersin.orgnih.govresearchgate.netresearchgate.net Different concentrations of DHT have been shown to have opposing effects on hair follicle growth and the expression of β-catenin, indicating a delicate balance in this interaction. frontiersin.orgnih.govresearchgate.net

Physiological and Pathophysiological Roles of Dihydrotestosterone

Sexual Differentiation and Development

DHT is indispensable for the proper masculinization of male genitalia during embryonic development and for the maturation of these structures during puberty. nih.govclevelandclinic.org

Male Genital Development during Embryogenesis

During the indifferent stage of fetal development, both male and female embryos possess the same primordial structures for external genitalia. teachmeanatomy.info The presence of testicular secretions, particularly androgens, is crucial for male differentiation. nih.govnih.gov While testosterone (B1683101) is essential for the development of the internal male reproductive tract (derived from the Wolffian ducts), DHT is the primary androgen responsible for the masculinization of the external genitalia, including the penis, scrotum, and prostate. nih.govclevelandclinic.orgteachmeanatomy.infopiotrturkowski.plzantmankliniek.nl This process involves the differentiation of the urogenital sinus, genital tubercle, urogenital folds, and labioscrotal folds under the influence of DHT, which is converted from circulating fetal testosterone by 5α-reductase type 2 in these target tissues. nih.gov Recent research indicates that masculinization of the external genitalia also involves an alternative, or "backdoor," pathway for DHT synthesis that does not require testosterone and can occur in non-gonadal tissues like the placenta and fetal liver, with androsterone (B159326) identified as a principal backdoor androgen. nih.govplos.orgeuropa.euunsw.edu.au

Maturation of Penis and Scrotum at Puberty

While DHT's role is critical prenatally, it continues to be important during puberty for the further maturation and growth of the penis and scrotum. nih.govclevelandclinic.orgzantmankliniek.nl The increase in testosterone production at the onset of puberty leads to increased peripheral conversion to DHT, contributing to the development of secondary sexual characteristics. nih.govemedicinehealth.commedicalnewstoday.com

Role in Testicular Descent

Testicular descent is a complex process involving two phases: transabdominal and inguinoscrotal. jcrpe.orgnih.gov DHT, along with insulin-like factor 3 (INSL3), plays a significant role in stimulating the growth of the gubernaculum, a ligament involved in testicular descent. nih.govjcrpe.orgnih.govoup.comcapes.gov.brresearchgate.net The absence of adequate DHT can lead to undescended testes (cryptorchidism). nih.govjcrpe.org Studies, including those using synthetic androgens and examining gubernacular explants in vitro, have highlighted the essential requirement for both androgen and INSL3 in gubernaculum outgrowth during the transabdominal phase. nih.govoup.comcapes.gov.brresearchgate.net The inguinoscrotal phase is also controlled by androgens acting directly on the gubernaculum and indirectly via the genitofemoral nerve. nih.gov

Insights from 5α-Reductase Type 2 Deficiency

5α-Reductase type 2 deficiency (5αR2D) is an autosomal recessive condition resulting from mutations in the SRD5A2 gene, which encodes the 5α-reductase type 2 enzyme. medscape.comwikipedia.org This deficiency impairs the conversion of testosterone to DHT in target tissues, providing crucial insights into the specific roles of DHT. medscape.comwikipedia.orgmedlineplus.govorpha.net Genetic males with severe 5αR2D are born with ambiguous external genitalia, which can range from a clitoral-like phallus and bifid scrotum with a pseudovaginal pouch to more masculinized presentations like isolated hypospadias. medscape.comwikipedia.orgorpha.net Despite the underdeveloped external genitalia, the internal male reproductive organs (derived from Wolffian ducts) develop normally under the influence of testosterone. medscape.com The prostate gland is typically rudimentary or small in individuals with 5αR2D. medscape.comorpha.net At puberty, the surge in testosterone can cause some degree of virilization, including phallic enlargement, scrotal development, deepening of the voice, and increased muscle mass, although facial and body hair growth remains diminished. nih.govwikipedia.orgmedlineplus.gov This pubertal virilization highlights the differential requirements for testosterone and DHT in male development, demonstrating that while testosterone can drive some pubertal changes, DHT is essential for full masculinization of the external genitalia and prostate. nih.govwikipedia.orgmedlineplus.gov

Data from studies on individuals with 5α-Reductase type 2 deficiency illustrate the impact of impaired DHT synthesis:

| Characteristic | Typical Male Development | 5α-Reductase Type 2 Deficiency (Severe) |

| External Genitalia at Birth | Fully Masculinized | Ambiguous (e.g., clitoral-like phallus, bifid scrotum, pseudovaginal pouch) medscape.comwikipedia.orgorpha.net |

| Internal Genitalia Development | Normal (Wolffian duct derivatives) | Normal (epididymis, vas deferens, seminal vesicles) medscape.com |

| Prostate Gland | Develops and Matures | Rudimentary or Small medscape.comorpha.net |

| Pubertal Virilization | Full secondary sexual characteristics | Partial (phallic enlargement, voice deepening, muscle mass increase; diminished facial/body hair) nih.govwikipedia.orgmedlineplus.gov |

| Testicular Descent | Typically descended | Often undescended (cryptorchidism) nih.govmedscape.comorpha.net |

(Note: This is a conceptual representation of a data table based on the text. An interactive table would allow sorting and filtering.)

Androgen-Dependent Tissues and Hair Follicle Biology

Beyond sexual development, DHT influences various androgen-dependent tissues throughout life.

Prostate Gland Development and Maintenance

DHT plays a crucial role in the development and maintenance of the prostate gland. nih.govwikipedia.orgpiotrturkowski.plzantmankliniek.nlnih.govoptiman.ieusrf.org The prostate, like the external genitalia, is highly sensitive to DHT, which is converted from testosterone within the prostate tissue by 5α-reductase. nih.govwikipedia.orgclinmedjournals.org DHT binds to androgen receptors in prostate cells, stimulating cell growth and division, which is essential for normal prostate development. clinmedjournals.orgresearchgate.net Evidence from 5αR2D cases, where the prostate is rudimentary, underscores DHT's critical role in prostate development. medscape.comorpha.netnih.gov In adulthood, DHT continues to be important for prostate maintenance. nih.govoptiman.ieusrf.org Studies using 5α-reductase inhibitors, which reduce DHT levels, have shown a decrease in prostate volume, further demonstrating the dependence of prostate size on DHT. wikipedia.orgnih.govclinmedjournals.orgresearchgate.netplos.org

Seminal Vesicle Development and Maintenance

Dihydrotestosterone is crucial for the development and maintenance of the seminal vesicles. wikipedia.orgwikipedia.org The seminal vesicles, which contribute fluid to semen, are highly dependent on androgens for their growth, secretion, and size. wikipedia.org The enzyme 5α-reductase is present in the seminal vesicles, facilitating the local conversion of testosterone to the more potent DHT, which then stimulates seminal vesicle development. wikipedia.orgbioone.org Studies, including those using newborn mouse urogenital sinus region with seminal vesicles attached cultured in vitro, have demonstrated that both testosterone and DHT stimulate the development of seminal vesicles. bioone.org

Sebaceous Gland Activity

DHT significantly influences sebaceous gland activity and sebum production. nih.govhealor.comwinlevi-hcp.commdpi.com Sebaceous glands are activated by testosterone and to a considerably greater degree by DHT. practicaldermatology.com The enzyme 5-alpha-reductase, particularly type I, is found in skin cells, including sebocytes, where it converts testosterone into DHT. healor.compracticaldermatology.com This local production of DHT within the sebaceous glands contributes to the regulation of sebum synthesis. practicaldermatology.comtandfonline.com High levels of DHT can boost sebum production, which is a factor in the pathogenesis of acne vulgaris. healor.comwinlevi-hcp.com Androgens, such as DHT, regulate sebaceous gland activity by binding to ARs in sebocytes, stimulating the expression of genes that promote sebum production. tandfonline.com Sebum production is low in infancy, increases significantly during puberty due to rising androgen levels, and decreases with age, highlighting the role of androgens like DHT in this process. mdpi.com

Hair Growth and Miniaturization

Androgens, including DHT, play a complex role in hair growth, with differential effects depending on the body site. While DHT promotes hair growth in certain areas, it is implicated in hair miniaturization on the scalp in individuals genetically predisposed to androgenetic alopecia. nih.govmedicalnewstoday.comtermedia.pl

During male puberty, DHT is the primary androgen responsible for the growth of facial, body, and pubic hair. wikipedia.orgclevelandclinic.orgmedicalnewstoday.compnwhairrestoration.comdrserkanaygin.com This effect is mediated by the binding of DHT to androgen receptors in the hair follicles in these regions, stimulating their growth and development. immunotech.cz Low levels of DHT during adulthood can lead to thin or absent facial and body hair. drserkanaygin.com

Androgenetic alopecia (AGA), also known as pattern hair loss, is a common condition characterized by progressive miniaturization of scalp hair follicles. termedia.plekb.egrjptonline.org DHT plays a central role in the pathogenesis of AGA in genetically predisposed individuals. ekb.egnih.govnih.govdroracle.ai In the scalp hair follicles susceptible to AGA, there is an increased concentration of DHT, along with elevated levels of 5α-reductase and androgen receptors. nih.gov The enzyme 5α-reductase, primarily the type II isoform, converts testosterone to DHT within these hair follicles. nih.govnih.gov

The hallmark of AGA is the stepwise miniaturization of hair follicles, leading to their transformation from thick, pigmented terminal hairs into finer, unpigmented vellus hairs. termedia.plekb.egrjptonline.orgdroracle.ai This process is driven by the interaction of DHT with androgen receptors in the dermal papilla cells of susceptible hair follicles. nih.govnih.gov The binding of DHT to the androgen receptor initiates a cascade of molecular events that ultimately lead to follicular miniaturization. nih.gov In the presence of DHT, the hair cycle is shortened, specifically the anagen (growth) phase decreases in duration, while the telogen (resting) phase lengthens. termedia.plrjptonline.orgnih.gov This alteration in the hair cycle dynamics results in the production of progressively shorter and thinner hair shafts with each cycle. rjptonline.orgnih.gov Research indicates that androgens and the ligand-activated AR can negatively influence the Wnt/β-catenin signaling pathway, which is important for maintaining the inductive properties of dermal papilla cells required for hair follicle regeneration and growth. DHT has also been found to upregulate DKK-1, a gene that inhibits outer root sheath cells and triggers apoptosis.

The sensitivity of hair follicles to androgens, particularly DHT, is a key factor in the development of AGA. nih.gov While increased levels of DHT and 5α-reductase are observed in balding scalps, inherited sensitivity of the hair follicles to DHT is considered a significant etiological factor in AGA. nih.gov The androgen receptor gene (AR gene) regulates the potency of androgen available to the hair follicle. Variations in the AR gene can lead to androgen receptors that are more easily stimulated by androgens than normal, resulting in increased receptor activity in hair follicles. medlineplus.gov This heightened sensitivity to DHT in genetically predisposed individuals contributes to the progressive miniaturization of hair follicles seen in AGA. nih.govzantmankliniek.nl Studies suggest that certain polymorphisms in the AR gene, such as the Stu 1 polymorphism, have a significant association with AGA.

| Compound Name | PubChem CID |

| This compound | 10635 |

| Testosterone | 6013 |

| Androgen Receptor | 41 |

| 5-alpha-reductase | 6 |

| Androstenedione (B190577) | 6030 |

| Dehydroepiandrosterone (B1670201) | 5881 |

Note: PubChem CIDs for enzymes like 5-alpha-reductase and proteins like the Androgen Receptor refer to their respective gene or protein entries in the PubChem database, which often link to related information including sequences and functions. nih.gov## The Multifaceted Actions of this compound: From Development to Pathophysiology

This compound (DHT), a potent androgen derived from testosterone, plays pivotal roles in a range of physiological processes throughout the male lifespan. Synthesized primarily in peripheral tissues through the action of the enzyme 5-alpha-reductase, DHT exerts its effects by binding with high affinity to the androgen receptor. While crucial for normal male sexual development and secondary sexual characteristics, aberrant DHT activity is implicated in several conditions, most notably androgenetic alopecia.

The biological actions of DHT are mediated through its interaction with the androgen receptor (AR). Upon binding, the DHT-AR complex translocates to the nucleus, where it modulates the transcription of target genes. immunotech.cz This interaction is characterized by a significantly higher affinity compared to testosterone, underscoring DHT's potency in tissues where it is locally produced. immunotech.czthermofisher.com

Sebaceous Gland Activity

Sebaceous glands, responsible for producing sebum, are significantly influenced by androgenic hormones, with DHT exhibiting a particularly strong stimulatory effect. nih.govhealor.comwinlevi-hcp.commdpi.com The conversion of testosterone to DHT within the skin, specifically in sebocytes, is facilitated by the enzyme 5-alpha-reductase, predominantly the type I isoform. healor.compracticaldermatology.com This local DHT production contributes directly to the regulation of sebum synthesis. practicaldermatology.comtandfonline.com Elevated DHT levels can lead to increased sebum production, a factor known to contribute to the pathogenesis of acne vulgaris. healor.comwinlevi-hcp.com The interaction of DHT with androgen receptors in sebocytes stimulates the expression of genes involved in sebum production. tandfonline.com The notable increase in sebum production observed during puberty correlates with rising androgen levels, highlighting the significant role of DHT in this process, with sebum levels typically decreasing with age. mdpi.com

Hair Growth and Miniaturization

The influence of androgens, including DHT, on hair growth is complex and site-specific. While stimulating hair growth in certain body regions, DHT is implicated in the miniaturization of hair follicles on the scalp in individuals genetically predisposed to androgenetic alopecia. nih.govmedicalnewstoday.comtermedia.pl

During male puberty, DHT serves as the primary androgen responsible for the development and growth of facial, body, and pubic hair. wikipedia.orgclevelandclinic.orgmedicalnewstoday.compnwhairrestoration.comdrserkanaygin.com This effect is mediated by the binding of DHT to androgen receptors located in the hair follicles of these areas, promoting their transition from vellus to terminal hairs. immunotech.cz Insufficient DHT levels in adulthood can result in reduced or absent facial and body hair growth. drserkanaygin.com

Androgenetic alopecia (AGA), commonly known as pattern hair loss, is a widespread condition characterized by the progressive shrinking of scalp hair follicles. termedia.plekb.egrjptonline.org DHT is a key factor in the development of AGA in individuals with a genetic predisposition. ekb.egnih.govnih.govdroracle.ai Scalp hair follicles susceptible to AGA exhibit increased concentrations of DHT, along with elevated levels of both 5α-reductase and androgen receptors. nih.gov The conversion of testosterone to DHT in these follicles is primarily mediated by the type II isoform of 5α-reductase. nih.govnih.gov

The defining feature of AGA is the gradual miniaturization of hair follicles, resulting in the replacement of thick, pigmented terminal hairs with fine, unpigmented vellus hairs. termedia.plekb.egrjptonline.orgdroracle.ai This process is initiated by the binding of DHT to androgen receptors within the dermal papilla cells of susceptible hair follicles. nih.govnih.gov This interaction triggers a series of molecular events leading to miniaturization. nih.gov DHT exposure shortens the anagen (growth) phase of the hair cycle while prolonging the telogen (resting) phase. termedia.plrjptonline.orgnih.gov This altered cycling leads to the production of progressively shorter and thinner hairs over time. rjptonline.orgnih.gov Research suggests that androgens, through the activated AR, can negatively impact the Wnt/β-catenin signaling pathway, which is crucial for maintaining the regenerative capacity of hair follicles. Furthermore, DHT has been shown to upregulate DKK-1, a gene implicated in inhibiting outer root sheath cells and inducing apoptosis.

Androgenetic Alopecia (AGA) Pathogenesis

Hair Follicle Miniaturization Mechanisms

Musculoskeletal System and Metabolic Functions

Androgens, including DHT, play a significant role in the regulation of bone and muscle tissue, as well as influencing metabolic processes related to lipids and glucose.

Bone Mineral Density

The role of androgens in maintaining bone mineral density (BMD) is well-established, with androgen deficiency being a primary risk factor for osteoporosis in men. scielo.br While testosterone is the primary circulating androgen, the specific contribution of DHT to bone health has been a subject of investigation.

Studies in orchiectomized rats have shown that DHT treatment can stimulate the development of endochondral bone and attenuate bone loss. scielo.br Both testosterone and DHT have been observed to increase the transcription of α1(I)-procollagen mRNA in osteoblast-like osteosarcoma cells. scielo.br Furthermore, numerous studies suggest that 5α-DHT significantly stimulates osteoblastic proliferation and differentiation and decreases bone resorption, potentially leading to the normalization of bone density. nih.gov Clinical studies have also indicated that 5α-DHT may exhibit greater efficacy in down-regulating bone resorption and stimulating osteoblastic activity in male osteoporosis. nih.gov

However, the direct importance of DHT synthesized via 5α-reductase type 2 activity for androgenic action on bone cells remains unclear. scielo.br Studies in men with 5α-reductase type 2 deficiency, who have normal testosterone but low DHT levels, have shown normal bone mineral density, suggesting that DHT may not be the primary androgen acting on bone in this context. scielo.br Conversely, some findings indicate that serum DHT levels are significantly decreased in osteoporotic men compared to those with normal BMD, showing a positive correlation with BMD. researchgate.net This suggests DHT could be an important determinant of BMD in men and potentially serve as a clinical marker in diagnosing male osteoporosis. researchgate.net Another study in older men found that higher levels of DHT were inversely associated with the risk of hip fracture, although no significant association with BMD was observed in that particular cohort. nih.govmdedge.com

The influence of androgens on bone metabolism is complex and may involve both direct action on androgen receptors and indirect effects. DHT is considered a more potent agonist of androgen receptors compared to testosterone and exhibits a strong affinity for bone tissues. nih.gov

Skeletal Muscle Growth and Strength

Androgens are known to influence skeletal muscle mass and strength. While testosterone's impact is well-documented, the specific effects of DHT on muscle tissue are also being explored.

Limited published data specifically focus on the isolated influence of DHT on skeletal muscle mass or strength. nih.gov Some studies involving transdermal DHT administration in hypogonadal elderly men have reported reductions in body fat mass and improvements in isokinetic knee flexion strength of the dominant leg, although improvements in lean body mass, knee extension strength, or shoulder flexion/extension strength were not consistently observed. nih.govoup.com Another study noted that transdermal DHT administration increased muscle strength and the diameter of Type II muscle fibers. nih.gov

Skeletal muscle has the capacity to synthesize androgens, including testosterone and DHT, from precursors like DHEA, expressing the necessary enzymes such as 5α-reductase. nih.gov Both acute and chronic exercise appear to increase intramuscular concentrations of these androgens. nih.gov Research in type 2 diabetic rats demonstrated that resistance training significantly increased muscle mass and cross-sectional area, alongside elevated muscular DHT levels and expression of androgen receptor and steroidogenic enzymes. plos.orgnih.gov In this model, resistance training-induced increases in muscular DHT levels were correlated with muscle size and strength. plos.org Furthermore, administering a 5α-reductase inhibitor in resistance-trained diabetic rats suppressed the exercise-induced improvements in muscle mass and glucose metabolism, coinciding with a decline in muscular DHT levels, suggesting that elevated muscular DHT may contribute to muscle hypertrophy in this context. plos.orgnih.gov

In vitro studies have indicated that DHT, but not testosterone, can increase force production in fast-contracting muscles and decrease it in slow-contracting ones, leading to the suggestion that DHT might be a more effective muscle-building hormone than testosterone. nih.gov DHT has also been shown to stimulate amino acid uptake and the expression of LAT2 in mouse skeletal muscle fibers through an ERK1/2-dependent mechanism. nih.gov

Influence on Lipid Metabolism and Adipose Tissue

Androgens influence lipid metabolism and the distribution and function of adipose tissue. Hyperandrogenism, often involving elevated androgens like DHT, is associated with metabolic dysfunction, including altered lipid profiles and increased fat mass in certain contexts. frontiersin.org

DHT has been shown to influence lipid accumulation and metabolism in various cell types. In vitro studies using adipogenic 3T3-L1 cells demonstrated that DHT increased lipid droplet accumulation and influenced the expression of lipid metabolism-related genes. frontiersin.org DHT treatment in orchidectomized mice resulted in obesity, reduced energy expenditure, and altered lipid metabolism, including increased high-density lipoprotein cholesterol and triglyceride levels. nih.gov This was associated with decreased 7α-hydroxylase gene expression, suggesting reduced bile acid production. nih.gov These findings suggest that androgen receptor activation can lead to obesity and altered lipid metabolism in mice. nih.gov

Transcriptomic studies in mouse adipose tissue have revealed that DHT can upregulate transcripts involved in energy metabolism, including those related to glycolysis, fatty acid and triglyceride production, and lipolysis. bioscientifica.com Genes involved in adipogenesis and cell cycle organization were also upregulated by DHT. bioscientifica.com These findings provide genomic evidence for DHT's stimulation of various metabolic processes and cell functions in adipose tissue. bioscientifica.com While some studies in men have shown a negative correlation between circulating testosterone levels and abdominal fat mass, the acute effects of DHT treatment have sometimes shown increased visceral fat mass. bioscientifica.com

Potential Role in Glucose Metabolism and Type 2 Diabetes

The relationship between androgens, including DHT, and glucose metabolism, particularly in the context of insulin (B600854) resistance and type 2 diabetes, is an area of active research.

Hyperandrogenism is associated with an increased risk of type 2 diabetes and insulin resistance. frontiersin.orgnih.gov Studies in DHT-treated rodent models have shown impaired glucose tolerance and reduced insulin sensitivity. nih.govbioscientifica.comresearchgate.net This can be accompanied by elevated postprandial insulin secretion and decreased insulin sensitivity. bioscientifica.com In DHT-treated mice, impaired glucose tolerance and insulin sensitivity were observed even in the absence of obesity, suggesting a direct effect of androgens. nih.gov Mechanistically, DHT has been shown to lower hepatic insulin action by increasing hepatic androgen-receptor binding to PI3K-p85, leading to reduced PI3K activity and decreased p-AKT. nih.gov DHT can also increase gluconeogenesis through direct transcriptional regulation of related enzymes and coactivators. nih.gov

In contrast, some studies in men suggest a more favorable association between DHT levels and glucose metabolism. Among older men without diabetes, higher levels of DHT were inversely associated with insulin resistance and a lower risk of developing type 2 diabetes over a follow-up period, whereas testosterone levels were not significantly associated with these outcomes. oup.com

Research in type 2 diabetic rats has shown that resistance training, which increases muscular DHT levels, improves hyperglycemia and insulin sensitivity. plos.orgnih.gov Inhibition of 5α-reductase in these rats attenuated the exercise-induced improvements in glucose metabolism, suggesting a contribution of intramuscular DHT synthesis to these beneficial effects. plos.orgiomcworld.com

Neuroendocrine Functions

Androgens can influence neuroendocrine pathways, including those involving dopamine (B1211576) signaling.

Impact on Dopamine Signaling Pathways

Androgens, such as testosterone and its metabolite DHT, have been implicated in modulating dopamine signaling pathways in the brain. Studies in adolescent male rats have investigated the effects of androgens on the nigrostriatal pathway, a key dopaminergic system involved in motor control and reward. plos.orgresearchgate.netsemanticscholar.org

Research indicates that testosterone and DHT can increase the mRNA expression of dopamine transporter (DAT) and vesicular monoamine transporter (VMAT) in the substantia nigra. plos.orgresearchgate.netsemanticscholar.org Testosterone was also found to increase DAT protein levels in the region of the cell bodies. plos.orgresearchgate.netsemanticscholar.org Androgens have been shown to modulate dopamine receptor mRNA levels, with increases observed in dopamine receptor D2 mRNA and decreases in D3 mRNA in the substantia nigra and/or striatum. plos.orgresearchgate.netsemanticscholar.org These findings suggest that increased androgen levels during adolescence may alter the responsiveness of the nigrostriatal pathway by influencing the molecular machinery involved in dopamine transport and receptor expression. plos.orgsemanticscholar.org These androgen-induced changes in dopamine neurotransmission appear to be primarily mediated through androgen receptor activation. plos.org

Further studies have explored the influence of DHT on dopaminergic systems in other brain regions. In the ventral tegmental area, DHT has been shown to lower the expression of Ddc and Slc18a1, genes related to the dopamine synthesis pathway and a dopamine transporter, respectively. frontiersin.org In the substantia nigra, while corticosterone (B1669441) had intrinsic effects on certain target genes, DHT did not show such intrinsic effects, but androgen receptor antagonism increased the expression of Th and Slc18a1, two genes coding for key components of the dopaminergic system. frontiersin.org

Effects on Cognition

Research indicates a complex relationship between this compound and cognitive function. DHT is understood to play crucial roles in mood regulation, cognition, and stress response. sidefxhub.com Studies have explored the impact of DHT on cognitive performance, particularly in areas such as spatial abilities and memory. sidefxhub.combrieflands.comresearchgate.net

One study examining cumulative DHT levels, inferred from hair loss, found a curvilinear ("inverted U") relationship with mental rotation performance, suggesting optimal cognitive function at moderate DHT levels and a decline at both high and low extremes. sidefxhub.com This study also noted a similar pattern regarding neuroticism, implying that extreme DHT production levels could influence emotional stability. sidefxhub.com

Further research in animal models has demonstrated that systemic administration of DHT can enhance cognitive performance in various learning tasks in gonadectomized rats. brieflands.com The hippocampus, a brain region critical for learning and memory, is a known target for androgens, and DHT may improve cognitive function through its actions in this area. brieflands.comresearchgate.net Studies suggest that DHT's effects on synaptic structure are associated with the expression of protein markers such as SYN, PSD95, and Drebrin, which are linked to cognitive behavior and synaptic plasticity. nih.gov Increased expression of these proteins and CREB (cAMP response element-binding protein) has been observed after DHT supplementation in mouse models of mild cognitive impairment, suggesting a link between enhanced synaptic plasticity and improved cognitive function following DHT increase. nih.gov

Cardiovascular Health and Endothelial Function

The influence of this compound on cardiovascular health and endothelial function is an active area of research, with studies exploring its effects on inflammatory biomarkers, endothelial progenitor cells, and vascular reactivity. nih.govmdpi.com

Influence on Inflammatory Biomarkers

The relationship between DHT levels and inflammatory biomarkers in the cardiovascular system is not fully clear and requires further investigation. While some studies suggest that androgens, including DHT, may modify NFκB transcriptional regulation, it remains uncertain whether their actions are pro- or anti-inflammatory. nih.gov One study in human umbilical vein endothelial cells indicated that DHT enhanced NFκB activation, leading to increased vascular cell adhesion molecule-1 promoter activity. nih.gov Conversely, a study evaluating the effect of DHT gel therapy on serum inflammatory markers in older men found no significant effect on levels of high sensitivity C-reactive protein (hs-CRP), ICAM-1, and VCAM-1, suggesting that increases in DHT may not necessarily upregulate cellular mediators of inflammation or cell adhesion molecules. oup.com In a guinea pig model, intraperitoneal injections of DHT were found to decrease the inflammatory biomarker IL-6 in the serum. researchgate.net Additionally, in a study on doxorubicin-induced cardiotoxicity, DHT was observed to suppress the activation and nuclear localization of NF-κB, a transcription factor involved in the expression of inflammatory cytokines. researchgate.net

Regulation of Endothelial Progenitor Cells (EPCs)

Endothelial progenitor cells (EPCs) are crucial for cardiovascular regeneration and the repair of injured endothelium. mdpi.comnih.gov Research indicates that DHT can positively influence EPC-mediated repair processes. mdpi.comnih.gov Studies have shown that DHT significantly enhances the proliferation and viability of cultured human EPCs and induces the formation of capillary-like structures in an androgen-receptor-dependent manner. mdpi.comnih.gov DHT treatment has been shown to regulate the gene expression of androgen receptors and genes and proteins involved in cell migration and angiogenesis in EPCs. mdpi.comnih.gov Furthermore, DHT stimulation has been found to promote EPC migration and their ability to adhere and integrate into cardiac tissue, suggesting a role in promoting tissue regeneration. mdpi.comnih.gov Strong evidence suggests that DHT dose-dependently augments the proliferation, migration, adhesion, and colony-forming activity of EPCs through androgen receptor-dependent and other signaling pathways. oup.com

Data from research on the effects of DHT on human endothelial progenitor cells is summarized below:

| Effect on EPCs | Observation | Mechanism | Source |

| Proliferation and Viability | Significantly enhanced by DHT. | Androgen receptor-dependent. | mdpi.comnih.gov |

| Capillary-like Structure Formation | Induced by DHT. | Androgen receptor-dependent. | mdpi.comnih.gov |

| Gene Expression Regulation | Regulates genes for androgen receptors, cell migration, and angiogenesis. | Androgen receptor-dependent. | mdpi.comnih.gov |

| Protein Level Increase | Increases AR, VEGFR-2, PlGF, EMMPRIN, and MMP-9 protein levels in EPCs. | Androgen receptor-dependent signaling. | mdpi.com |

| Migration | Promoted by DHT stimulation. | Involves genes and proteins for migration. | mdpi.comnih.gov |

| Integration into Cardiac Tissue | Potentiated by DHT. | Suggests role in tissue regeneration. | mdpi.comnih.gov |

| Angiogenesis | Augments angiogenic potential. | Androgen receptor-dependent. | mdpi.comnih.gov |

Impact on Vascular Reactivity

The impact of DHT on vascular reactivity has been investigated in various studies, with findings suggesting both direct and indirect effects. DHT may influence cardiovascular risk through mechanisms involving vasoreactivity. nih.gov Studies in animal models have indicated that androgens can increase vasorelaxation. oup.com However, the specific effects of DHT can vary depending on the vascular tissue and experimental conditions. oup.comcsic.es

In studies using arteries from boys with hypospadias, DHT increased endothelium-dependent and endothelium-independent vasorelaxation. oup.com Conversely, in arteries from controls, DHT had no effect on contraction or endothelium-dependent vasorelaxation. oup.com

Research has also explored the influence of DHT on inflammatory pathways within the vasculature, which can impact vascular reactivity. Chronic administration of physiological doses of DHT has been shown to augment levels of proinflammatory enzymes like COX-2 and iNOS in cerebral arteries, mediated by androgen receptor activation. nih.gov This suggests that DHT may contribute to a state of vascular inflammation, which could affect vascular tone and potentially contribute to sex-related differences in cerebrovascular pathophysiology. nih.gov

Furthermore, studies have indicated that DHT may influence platelet activation and reactivity, which are key components of the hemostasis system involved in atherosclerosis. aging-us.com Ex vivo studies have shown that concentrations of testosterone and DHT are negatively associated with platelet activation and reactivity. aging-us.com In vitro experiments have corroborated these findings, demonstrating that DHT can significantly inhibit platelet aggregation triggered by certain agonists. aging-us.com These observations suggest that DHT may act as a hemostatic steroid with inhibitory effects on blood platelets. aging-us.com

The association between DHT levels and cardiovascular events, including stroke and atrial fibrillation, has also been examined. Some studies suggest a nonlinear association between DHT levels and the risk of incident ischemic stroke, with the lowest risk observed at moderate DHT levels. escholarship.org Low free DHT levels have also been associated with an increased risk of both prevalent and incident atrial fibrillation in older men. ahajournals.org

Genetic and Epigenetic Factors Influencing Dht Action

Genetic Variants Affecting 5α-Reductase Enzyme Expression and Activity

The conversion of testosterone (B1683101) to DHT is primarily catalyzed by two isoforms of the enzyme 5α-reductase: type 1 and type 2, encoded by the SRD5A1 and SRD5A2 genes, respectively. A third isoform, type 3, is encoded by the SRD5A3 gene and is also involved in DHT production, although its role in male sexual development disorders is less pronounced compared to SRD5A2 medscape.comalliancegenome.org. Genetic variations within these genes can lead to altered enzyme expression levels or activity, consequently impacting local and systemic DHT concentrations.

SRD5A1, SRD5A2, and SRD5A3 Gene Mutations

Mutations in the SRD5A2 gene are a well-established cause of 5α-reductase type 2 deficiency, an autosomal recessive disorder affecting male sexual development. These mutations impair the conversion of testosterone to DHT, leading to a range of presentations in genetically male individuals (46,XY) that can include ambiguous genitalia at birth medscape.comasiaandro.commedlineplus.govmedlineplus.govclevelandclinic.orgwikipedia.org. Over 50 mutations in the SRD5A2 gene have been identified, with most altering single amino acids and resulting in either complete inactivity or reduced function of the enzyme medlineplus.govmedlineplus.gov. Studies have identified specific mutations, such as R246Q in Indian families, associated with male pseudohermaphroditism asiaandro.com. Analysis of SRD5A2 mutations in Chinese patients with 46,XY ambiguous genitalia has revealed various types of variants, including missense, nonsense, splicing, and small insertion/deletion mutations, with some variants like p.P251A being novel dovepress.com.

While SRD5A2 mutations are strongly linked to disorders of sexual development, the role of SRD5A1 mutations in such conditions appears less significant. Studies investigating structural alterations in the SRD5A1 gene in patients with hypospadias and elevated testosterone/DHT ratios, where SRD5A2 and AR gene mutations were excluded, did not find particular mutations in SRD5A1 to be the primary cause karger.comnih.gov. However, a variant (ACG) in exon 3 of SRD5A1 was associated with a significantly higher testosterone/DHT ratio in controls compared to the ACA variant, although no specific aberration was consistently found in patients karger.comnih.gov. Naturally occurring mutations in SRD5A1 have not been extensively described as causing virilization defects karger.com.

The SRD5A3 gene encodes the type 3 5α-reductase enzyme, which is involved in DHT production and the maintenance of the androgen-androgen receptor activation pathway nih.govproteinatlas.org. Mutations in SRD5A3 are associated with a rare autosomal recessive congenital disorder of glycosylation (SRD5A3-CDG) cdghub.comcuresrd5a3.com. This syndrome presents with a range of symptoms including neurological abnormalities, eye malformations, and intellectual disability nih.govcdghub.comcuresrd5a3.com. While SRD5A3 is involved in DHT synthesis, its primary known disease association is related to glycosylation defects rather than disorders of male sexual development directly linked to impaired DHT production, unlike SRD5A2 deficiency medscape.com.

Androgen Receptor Gene Variants and Sensitivity

The androgen receptor (AR), encoded by the AR gene located on the X chromosome, is the primary mediator of DHT action wikipedia.orgrestorehair.com. DHT binds to the AR, causing a conformational change and translocation of the complex into the nucleus, where it regulates gene transcription wikipedia.orgscirp.org. Genetic variants in the AR gene can significantly influence the sensitivity of tissues to androgens, including DHT wikipedia.orgresearchgate.net.